1-(tert-Butyl)-2-chloro-4-nitrobenzene
Overview
Description
1-(tert-Butyl)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2. It is a solid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a nitro group attached to a benzene ring.
Preparation Methods
The synthesis of 1-(tert-Butyl)-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-tert-butyl-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is usually purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
1-(tert-Butyl)-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common reagents used in these reactions include potassium alkoxides, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(tert-Butyl)-2-chloro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and its role in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-chloro-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
1-(tert-Butyl)-2-chloro-4-nitrobenzene can be compared with other similar compounds such as:
1-tert-Butyl-4-nitrobenzene: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-4-nitrotoluene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-tert-Butyl-2-nitrobenzene: Lacks the chlorine atom, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various chemical processes .
Properties
IUPAC Name |
1-tert-butyl-2-chloro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDZURUVCTLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254728 | |
Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52756-38-4 | |
Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52756-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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